molecular formula C21H24N6O2 B2990094 N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-57-9

N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2990094
CAS No.: 898623-57-9
M. Wt: 392.463
InChI Key: PRKGHQXVFDGPRI-UHFFFAOYSA-N
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Description

N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by:

  • N2 and N4 positions: Two 4-methoxyphenyl groups, providing electron-donating effects and enhancing π-π stacking interactions.
  • 6-position: A pyrrolidin-1-yl group, a five-membered amine ring that improves solubility and facilitates hydrogen bonding. Triazine derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-28-17-9-5-15(6-10-17)22-19-24-20(23-16-7-11-18(29-2)12-8-16)26-21(25-19)27-13-3-4-14-27/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGHQXVFDGPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced via nucleophilic substitution reactions using 4-methoxyaniline as a starting material.

    Attachment of Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction involving pyrrolidine and the triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazine derivatives:

Compound Name N2 Substituent N4 Substituent 6-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Application Reference
N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl 4-Methoxyphenyl Pyrrolidin-1-yl ~437.5 (estimated) Potential antitumor, antimicrobial Medicinal chemistry
N2-(3-Chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 3-Chlorophenyl 4-Methoxyphenyl Pyrrolidin-1-yl ~474.0 Enhanced solubility (hydrochloride salt) Pharmaceutical
Prometryn Isopropyl Isopropyl Methylthio 241.3 Herbicidal activity Agriculture
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine H H 4-Methoxyphenyl 258.3 Antitumor, anti-angiogenesis Medicinal research
UTA1inh-C1 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl Thiazolylthio 500.6 UTA1 enzyme inhibition Biochemical research
TMT-PP (TMT derivative) Tetramethyl Tetramethyl Piperazinylsulfonyl Variable Mass spectrometry derivatization Analytical chemistry

Structural and Functional Analysis

Substituent Effects
  • Aryl Groups (4-Methoxyphenyl vs. 3-Chlorophenyl): The target compound’s 4-methoxyphenyl groups enhance electron density, promoting interactions with aromatic biological targets (e.g., DNA or kinase receptors). The 3,4-dimethoxyphenyl groups in UTA1inh-C1 () increase steric bulk and polarity, likely improving selectivity for specific enzymes .
  • 6-Position Modifications :

    • Pyrrolidin-1-yl : Enhances solubility in polar solvents and hydrogen-bonding capacity compared to sulfur-based substituents (e.g., methylthio in Prometryn) .
    • Thiazolylthio (UTA1inh-C1) : Introduces a sulfur heterocycle, which may enhance hydrophobic interactions in enzyme pockets .
    • Methylthio (Prometryn) : Contributes to herbicidal activity by interfering with plant photosynthesis .

Biological Activity

N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of cyanoguanidine with various arylamines and aldehydes under microwave-assisted conditions. This method has been recognized for its efficiency and ability to produce high yields of the desired compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds similar to this compound have shown selective inhibition against triple-negative breast cancer (TNBC) cells. A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened against various cancer cell lines including MDA-MB231 (TNBC), SKBR-3, and MCF-7. The results indicated that certain derivatives exhibited significant antiproliferative effects on TNBC cells while sparing non-cancerous MCF-10A cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases. In particular, studies have demonstrated that 1,3,5-triazine derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. For instance, certain triazine derivatives displayed AChE IC50 values as low as 0.051 µM and BACE1 IC50 values around 9.00 µM . These findings suggest that this compound may hold promise as a therapeutic agent for Alzheimer's disease.

Structure-Activity Relationship (SAR)

The molecular structure of this compound plays a crucial role in its biological activity. The presence of methoxy groups on the phenyl rings enhances lipophilicity and may improve binding affinity to target enzymes or receptors. Studies employing molecular docking techniques have provided insights into how modifications in the triazine scaffold can lead to improved inhibitory activity against AChE and BACE1 .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of triazine derivatives on breast cancer cell lines, it was found that certain compounds from the synthesized library showed significant inhibition against MDA-MB231 cells with a GI50 value of approximately 0.06 mM. This indicates strong potential for these compounds in targeting aggressive breast cancer types .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related triazine derivatives revealed that they could significantly inhibit AChE activity in vitro. The most potent inhibitors were characterized by their ability to form hydrogen bonds within the active site of AChE, which is critical for their mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine?

  • Methodological Answer : The compound can be synthesized via a one-pot microwave-assisted method using cyanoguanidine, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), and arylamines (e.g., 4-methoxyaniline) under controlled temperature (80–100°C) and solvent conditions (e.g., ethanol or DMF). Traditional reflux methods (e.g., 2–6 hours in ethanol) are also effective but less time-efficient . Post-synthesis purification often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing this triazine derivative?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and assess purity.
  • HPLC-MS (high-performance liquid chromatography-mass spectrometry) for molecular weight validation and impurity profiling.
  • X-ray crystallography to resolve 3D structural details, particularly for verifying regioselectivity in triazine ring substitutions .
  • FTIR spectroscopy to identify functional groups (e.g., C-N stretching in pyrrolidine at ~1,100 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer : Standard assays include:

  • MTT assays for antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).
  • Kinase inhibition assays (e.g., EGFR or VEGFR) to assess targeting of signaling pathways.
  • Cellular uptake studies using fluorescent analogs or radiolabeled derivatives to evaluate bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the compound’s structure for enhanced bioactivity?

  • Methodological Answer :

  • 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., methoxy vs. pyrrolidine groups) with antiproliferative activity .
  • Density Functional Theory (DFT) calculations to predict electron distribution and reactive sites for further functionalization.
  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., tubulin or DNA topoisomerases) .

Q. What strategies address contradictory data in resistance mechanisms during combination therapy studies?

  • Methodological Answer :

  • Transcriptomic profiling (RNA-seq) to identify overexpression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes.
  • Isobologram analysis to distinguish synergistic vs. antagonistic effects when combined with chemotherapeutics (e.g., paclitaxel or cisplatin).
  • Proteomic studies (e.g., SILAC labeling) to monitor post-translational modifications altering drug-target binding .

Q. How do reaction conditions influence regioselectivity during triazine ring functionalization?

  • Methodological Answer :

  • Acid/Base Stability Tests : Under acidic conditions (e.g., 2M HCl), the pyrrolidine moiety may protonate, altering reactivity. In basic conditions (10% NaOH), hydrolysis of methoxy groups can occur, necessitating pH-controlled environments .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the C-6 position, while nonpolar solvents (e.g., toluene) may stabilize intermediates for C-2/C-4 substitutions .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress. Monitor degradation products via LC-MS.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using HPLC .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles critical for confirming:

  • Planarity of the triazine ring (deviation < 0.1 Å).
  • Torsional angles between methoxyphenyl substituents and the central ring, which influence π-π stacking interactions in biological systems .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports unreacted starting material under acidic/basic conditions, suggesting side reactions or incomplete purification. Validate via TLC monitoring and iterative solvent optimization .
  • Biological Activity Variability : Differences in IC₅₀ values across studies (e.g., vs. 6) may stem from cell line heterogeneity. Standardize assays using reference compounds (e.g., doxorubicin) and replicate across multiple cell models .

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